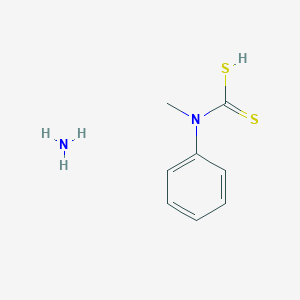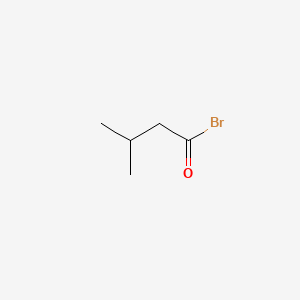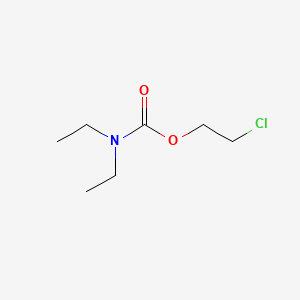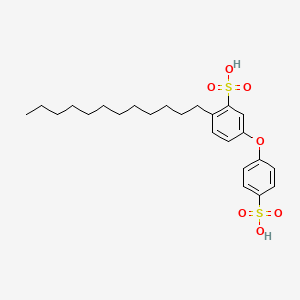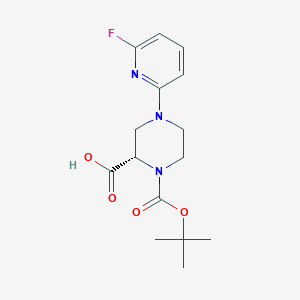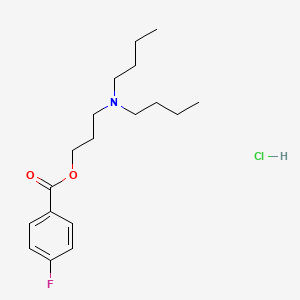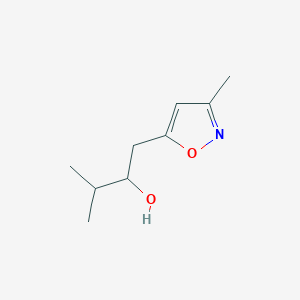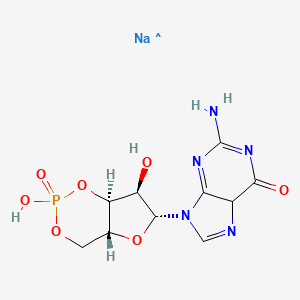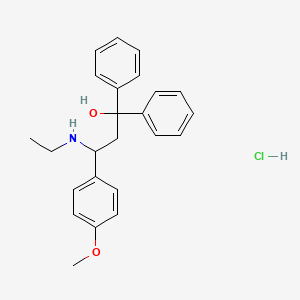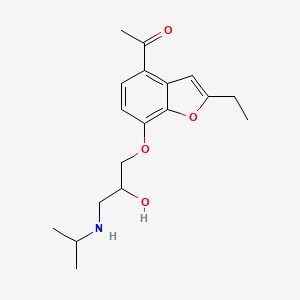
2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran class. . This compound, in particular, has garnered attention due to its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves multiple steps. One efficient method reported involves the use of enantiopure chiral reagents and cheap starting materials . The process includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzofuran derivative.
Chiral Reagent Addition: The enantiopure chiral reagent is added to the reaction mixture under controlled conditions.
Reaction Conditions: The reaction is typically carried out under mild conditions to ensure high enantioselectivity and yield. Common solvents used include dichloromethane (DCM) and methanol.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and acetyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran involves its interaction with specific molecular targets. As a β-receptor antagonist, it binds to β-adrenergic receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure . The compound also interacts with various enzymes and proteins, modulating their activity and resulting in its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Acebutolol: A β-receptor antagonist used in the treatment of hypertension and arrhythmias.
Propranolol: Another β-receptor antagonist with similar therapeutic applications.
Atenolol: A selective β1 receptor antagonist used to treat cardiovascular diseases.
Uniqueness
2-Ethyl-4-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other β-receptor antagonists, this compound exhibits higher enantioselectivity and potency, making it a promising candidate for further research and development .
Properties
CAS No. |
39544-02-0 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2-ethyl-7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-4-yl]ethanone |
InChI |
InChI=1S/C18H25NO4/c1-5-14-8-16-15(12(4)20)6-7-17(18(16)23-14)22-10-13(21)9-19-11(2)3/h6-8,11,13,19,21H,5,9-10H2,1-4H3 |
InChI Key |
BRVULYXDWZNOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2O1)OCC(CNC(C)C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[2.7]decane](/img/structure/B13734906.png)

